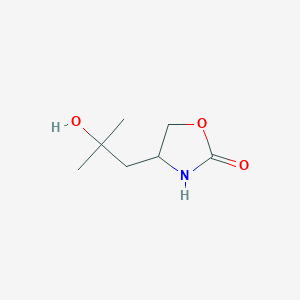

4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-(2-hydroxy-2-methylpropyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C7H13NO3/c1-7(2,10)3-5-4-11-6(9)8-5/h5,10H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

MSMRBAAKNCMHAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1COC(=O)N1)O |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Synthesis Using Ethanolamine and Urea

This method involves the condensation of ethanolamine derivatives with urea under microwave irradiation in a chemical paste medium. The process is efficient, yielding high-purity oxazolidin-2-one derivatives in a short reaction time.

- Mix ethanolamine (2 mmol) and urea (2 mmol) in a Pyrex beaker.

- Add a few drops of nitromethane to create a paste-like medium.

- Irradiate the mixture in a microwave oven operating at 650 W for a specified duration.

- Separate the product using simple experimental apparatus, followed by purification.

- High yield and purity.

- Short reaction times.

- Simple apparatus requirements.

- Nitromethane acts as a polar solvent that absorbs microwaves to generate catalytic hot spots in the reaction medium, enhancing the efficiency of the condensation process.

One-Step Lithium-Catalyzed Process

This novel method utilizes lithium cations, bases, and nucleophiles for synthesizing oxazolidinone derivatives from carbamate precursors.

- React N-aryl-O-alkylcarbamate with an acetamidoacetoxypropane compound in the presence of lithium cations.

- Use a base (e.g., alkoxide or carbanion) capable of deprotonating the carbamate precursor.

- Conduct the reaction in an appropriate solvent such as dimethyl sulfoxide (DMSO).

- Simplifies synthesis by eliminating intermediate isolation steps.

- Suitable for large-scale production.

- The choice of base is critical; bases with conjugate acids having a pKa greater than 12 in DMSO are preferred.

High-Temperature Catalytic Cyclization

This method involves cyclization reactions using aryl isocyanates and epoxide compounds under high-temperature conditions with metallic catalysts.

- Combine aryl isocyanates with epoxide compounds in the presence of lithium bromide dissolved in refluxing xylene.

- Use tributylphosphine oxide as an auxiliary agent for solubilizing the catalyst.

- Perform cyclization to yield oxazolidinone derivatives.

- Effective for synthesizing complex oxazolidinones.

- Suitable for asymmetric synthesis applications.

Comparative Analysis of Methods

| Methodology | Reaction Time | Yield Efficiency | Purity | Scalability | Complexity |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | Short | High | High | Moderate | Low |

| Lithium-Catalyzed One-Step Process | Moderate | High | Moderate | High | Moderate |

| High-Temperature Catalytic Cyclization | Long | Moderate | Moderate | Low | High |

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Amines.

Substitution: Various substituted oxazolidinones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Oxazolidinones, including 4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one, are primarily recognized for their antimicrobial properties. They inhibit bacterial protein synthesis by targeting the ribosomal RNA of bacteria, making them effective against a range of Gram-positive and some Gram-negative bacteria. Recent studies have shown that modifications in the oxazolidinone structure can enhance their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .

Pharmacological Insights

Research indicates that this compound exhibits agonistic activity towards beta-adrenergic receptors (b3-ARs), which are implicated in metabolic regulation and cardiovascular function. Its low affinity for b1- and b2-ARs suggests potential therapeutic uses in conditions like obesity and heart failure without significant cardiovascular side effects .

Materials Science

Polymer Applications

this compound serves as a photo-initiator in polymer chemistry. It has been utilized in the synthesis of polyacrylamide-grafted chitosan nanoparticles through copolymerization processes. These nanoparticles have shown promise in biomedical applications such as drug delivery systems and tissue engineering due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Hydrogel Development

This compound is also pivotal in the creation of hydrogels for biomedical applications. For instance, it has been incorporated into biodegradable gelatin-based hydrogels designed for guided bone regeneration. These hydrogels mimic the natural extracellular matrix and support cellular growth, making them suitable for regenerative medicine .

Biochemical Applications

Structure-Uptake Studies

Investigations into the structure-activity relationships (SAR) of oxazolidinones have revealed insights into their uptake mechanisms in bacterial cells. Studies indicate that specific structural motifs influence the permeability of these compounds across bacterial membranes, thus affecting their antimicrobial potency . This knowledge is crucial for designing more effective derivatives that can overcome resistance mechanisms.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy Study | Examined the effectiveness of various oxazolidinone derivatives | Identified compounds with enhanced activity against resistant bacterial strains |

| Polymer Synthesis Research | Explored the use of this compound in nanoparticle formation | Demonstrated successful encapsulation of drugs within nanoparticles for targeted delivery |

| Hydrogel Application Study | Investigated biodegradable hydrogels for tissue engineering | Showed improved cell viability and proliferation in hydrogels containing this compound |

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one and its derivatives, particularly in antibacterial applications, involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis . The compound does not significantly affect the cytochrome P450 pathway, making it a safer option for therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Oxazolidinone derivatives vary significantly in biological activity, physicochemical properties, and synthesis pathways based on substituents at the 4-position. Below is a detailed comparison of 4-(2-hydroxy-2-methylpropyl)oxazolidin-2-one with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity: Aromatic substituents like 4-aminobenzyl (e.g., (S)-4-(4-aminobenzyl)oxazolidin-2-one) enhance enzyme inhibition, particularly against aromatase, with potency exceeding aminoglutethimide (AG) . Electron-withdrawing groups (e.g., nitro, chloro) in compounds like (S)-4-(4-nitrobenzyl)oxazolidin-2-one or 4-(3-chloro-4-methoxyphenyl)oxazolidin-2-one increase reactivity for further derivatization but may reduce metabolic stability .

Physicochemical Properties: Hydrophilicity: The hydroxy group in this compound enhances water solubility compared to lipophilic analogs like (R)-4-benzyl-2-oxazolidinone. This property is critical for oral bioavailability and renal excretion. Chirality: Chiral centers in oxazolidinones (e.g., (R)-4-isopropyl-2-oxazolidinone) influence stereoselective interactions with biological targets, a factor that may apply to the hydroxy-2-methylpropyl derivative if synthesized enantioselectively .

Synthesis Complexity: 4-Aminobenzyl derivatives require multi-step synthesis involving nitro reduction (e.g., catalytic hydrogenation with Ra-Nickel) , whereas hydroxyalkyl derivatives might employ hydroxyalkylation or protection/deprotection strategies.

Stability and Reactivity: Compounds with electron-donating groups (e.g., hydroxy, amino) are prone to oxidation or hydrolysis, necessitating stabilizers. For example, this compound may require pH-controlled formulations to preserve the hydroxy group .

Biological Activity

4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Oxazolidinones, including this compound, primarily exert their effects by inhibiting bacterial protein synthesis. They bind specifically to the 50S ribosomal subunit, blocking the initiation phase of translation. This unique mechanism allows them to circumvent resistance mechanisms that affect other antibiotic classes.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Effective against various Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).

- Enzyme Inhibition : Potential as a selective inhibitor of monoamine oxidase (MAO), which may contribute to its pharmacological profile.

Structure-Activity Relationship (SAR)

The biological activity of oxazolidinones is influenced by structural modifications. The following table summarizes key modifications and their impact on activity:

| Modification Type | Example Compound | MIC (μg/mL) Against Gram-positive Bacteria | Notes |

|---|---|---|---|

| C5 Side Chain Variation | Compound A | <0.06 | Enhanced potency against MRSA |

| N-phenyl Substitution | Compound B | 0.25 | Improved binding affinity to ribosome |

| Hydroxyl Group Addition | This compound | 0.12 | Maintains efficacy while reducing toxicity |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of oxazolidinones with modified side chains exhibited enhanced antimicrobial properties against MRSA and VRE. The compound this compound showed promising results with a minimum inhibitory concentration (MIC) of 0.12 μg/mL against MRSA, indicating its potential as a therapeutic agent in resistant infections .

- Enzyme Inhibition : Research has indicated that oxazolidinones may act as selective inhibitors of monoamine oxidase (MAO). The presence of the hydroxyl group in this compound appears to enhance its inhibitory action on MAO, suggesting a dual mechanism that could be exploited for therapeutic purposes .

- Resistance Mechanism Studies : Investigations into the resistance mechanisms of Gram-positive pathogens revealed that modifications in the C5 side chain significantly affected the compound's ability to overcome efflux pumps and membrane permeability barriers. This highlights the importance of structural optimization in developing effective antibacterial agents .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Method | Catalyst/Reagents | Yield | Key Reference |

|---|---|---|---|

| Allylic Amination | Iridium, allylamine | 16–24% | |

| Nucleophilic Substitution | Tosylate intermediates | 24.8% | |

| Hydrogenation | Pd/C, H₂ | N/A |

Advanced: How can computational chemistry resolve discrepancies in experimental spectral data for oxazolidin-2-one derivatives?

Answer:

Density Functional Theory (DFT) calculations, such as hybrid B3LYP/6-311++G(d,p), validate experimental spectra by:

- Vibrational Analysis: Comparing computed IR/Raman frequencies with experimental data to confirm functional groups (e.g., carbonyl stretches at ~1750 cm⁻¹) .

- NMR Chemical Shifts: Predicting δ values for protons and carbons using gauge-independent atomic orbital (GIAO) methods. For example, methyl and hydroxyl protons in 4-(4-aminobenzyl)-oxazolidin-2-one show strong agreement between theory and experiment .

- Electronic Transitions: Simulating UV-Vis spectra to identify π→π* or n→π* transitions, aiding in structural elucidation .

Advanced: How do reaction pathway bifurcations impact the synthesis of oxazolidin-2-one derivatives?

Answer:

Bifurcations arise from competing mechanistic pathways, such as:

- Steric vs. Electronic Control: In iridium-catalyzed reactions, steric hindrance may favor one regioisomer, while electronic effects (e.g., substituent electronegativity) direct alternative pathways .

- Solvent and Temperature Effects: Polar aprotic solvents (e.g., THF) stabilize transition states for cyclization, whereas elevated temperatures may favor elimination over cycloaddition .

Resolution Strategies: - Use kinetic studies (e.g., variable-temperature NMR) to identify dominant pathways.

- Modify catalysts (e.g., chiral ligands) to steer selectivity .

Advanced: What structural features of oxazolidin-2-one derivatives influence their pharmacological activity?

Answer:

Critical structural determinants include:

- Side Chain Flexibility: Bulky substituents (e.g., 3-phenylpropyl) enhance binding to Sigma-2 receptors by filling hydrophobic pockets .

- Electron-Withdrawing Groups: Fluorine or trifluoromethyl groups improve metabolic stability and membrane permeability, as seen in Tedizolid derivatives .

- Stereochemistry: (S)-enantiomers often exhibit higher bioactivity due to optimized receptor interactions, as demonstrated in hemiaminal-fused oxazolidinones .

Q. Table 2: Structure-Activity Relationships (SAR)

Advanced: How can researchers address low yields in oxazolidin-2-one synthesis?

Answer:

Optimization strategies include:

- Catalyst Screening: Test transition-metal catalysts (e.g., Ir, Pd) for improved turnover. Iridium catalysts enhance enantioselectivity in allylic amination .

- Solvent Optimization: Use anhydrous, deoxygenated solvents (e.g., CH₃CN) to minimize side reactions .

- Purification Techniques: Employ column chromatography or recrystallization to isolate products from byproducts (e.g., elimination residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.